8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine

説明

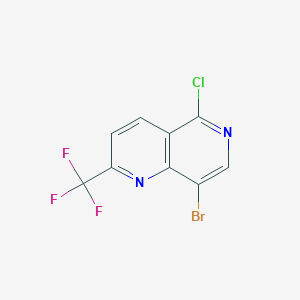

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic aromatic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a naphthyridine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable naphthyridine precursor.

Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Trifluoromethylation: Finally, the chlorinated intermediate is subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

化学反応の分析

Substitution Reactions

The bromine (C8) and chlorine (C5) atoms exhibit distinct reactivity in nucleophilic/electrophilic substitutions due to electronic and steric factors:

Key Findings :

-

Bromine at C8 participates efficiently in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) due to its activation by the electron-deficient naphthyridine core.

-

Chlorine at C5 undergoes slower nucleophilic aromatic substitution (SNAr) with amines or alkoxides under moderate heating .

-

The trifluoromethyl group enhances electrophilic character at adjacent positions but remains inert under most conditions .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions dominate functional group introductions:

Heterocyclic Ring Modifications

The 1,6-naphthyridine core undergoes regioselective transformations:

Table 3: Ring Functionalization Pathways

| Reaction | Reagents | Outcome | Regioselectivity |

|---|---|---|---|

| N-Oxidation | m-CPBA | N1-oxide formation | Preferential at N1 |

| Halogenation | NBS, DCE | Additional Br at C7 (minor product) | Directed by CF3 group |

| Reduction | H2, Pd/C | Partial saturation of pyridine ring | Non-selective |

Critical Observations :

-

N-Oxidation at N1 enhances electrophilicity at C8, enabling subsequent SNAr reactions .

-

Attempted C-H activation at C7 via bromination produces minor byproducts, indicating limited accessibility .

Stability and Reactivity Trade-offs

The trifluoromethyl group imposes both synthetic challenges and advantages:

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine as a scaffold for developing anticancer agents. It has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Inhibitors targeting PRMT5 are being explored for their ability to induce synthetic lethality in tumor cells, making this compound a candidate for further development in cancer therapeutics .

Biological Activity:

The compound exhibits a range of biological activities, including antiproliferative effects against several cancer cell lines. For instance, derivatives of naphthyridine compounds have demonstrated significant potency as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and has implications in neurodegenerative diseases . The specific IC50 values for these activities can be summarized as follows:

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | PRMT5 | TBD |

| Derivative X | MAO B | 1.35 |

Chemical Synthesis and Reactivity

The synthesis of this compound involves various methodologies that enhance its reactivity and functionalization potential. The compound can undergo electrophilic substitutions due to the presence of bromine and chlorine atoms, making it a versatile intermediate for synthesizing more complex structures.

Synthesis Methods:

Common synthetic routes include:

- Bromination and chlorination reactions.

- Use of nucleophilic substitution to introduce additional functional groups.

These methods allow for the modification of the naphthyridine core to tailor its properties for specific applications in drug development or material sciences .

Material Science Applications

Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to act as a semiconductor has been investigated, with promising results indicating its potential use in next-generation electronic materials.

Sensors:

Research has also explored the use of naphthyridine derivatives as sensors due to their ability to interact with various analytes. This property is particularly useful in developing chemical sensors for environmental monitoring or biomedical applications .

Case Studies

Case Study 1: PRMT5 Inhibition

A study conducted on the efficacy of this compound derivatives demonstrated significant inhibition of PRMT5 activity in vitro. The derivatives were tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Synthesis and Characterization

In another investigation, researchers synthesized several derivatives of naphthyridines including the target compound. These derivatives were characterized using NMR and mass spectrometry, confirming their structure and purity. The biological activity was then assessed using standard assays, revealing a correlation between structural modifications and enhanced biological potency .

作用機序

The mechanism of action of 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

8-Bromo-5-chloro-2-methyl-1,6-naphthyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

8-Bromo-5-chloro-2-(difluoromethyl)-1,6-naphthyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

8-Bromo-5-chloro-2-(fluoromethyl)-1,6-naphthyridine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

生物活性

8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine (CAS Number: 959238-23-4) is a synthetic compound belonging to the naphthyridine family. Its unique structural features, including the presence of halogen atoms and a trifluoromethyl group, suggest potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and safety profiles.

- Molecular Formula : C₉H₃BrClF₃N₂

- Molecular Weight : 303.48 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific receptors and potential therapeutic effects.

Research indicates that compounds with similar structures can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

In Vitro Studies

In vitro studies have demonstrated the following activities:

Case Study: Modulation of α7 nAChRs

A significant study evaluated the effects of various naphthyridine derivatives on α7 nAChRs. The compound exhibited EC50 values indicative of potent modulation capabilities, suggesting therapeutic potential in cognitive enhancement .

Safety Profile

The safety data sheet (SDS) for this compound indicates that:

- It is classified as an irritant to skin and eyes.

- Inhalation may cause respiratory tract irritation.

- No significant acute toxicity has been reported upon ingestion .

Comparative Analysis with Related Compounds

To understand the relative biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound | Activity | Reference |

|---|---|---|

| 7-Methoxy-1,5-naphthyridine | Moderate nAChR modulation | |

| 2-Chloro-3-(trifluoromethyl)-pyridine | Antimicrobial properties |

Future Research Directions

Further research is warranted to explore:

- The full pharmacokinetic profile of this compound.

- Long-term effects and potential therapeutic applications in neurodegenerative diseases.

- Structure-activity relationship (SAR) studies to optimize its biological profile.

特性

IUPAC Name |

8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF3N2/c10-5-3-15-8(11)4-1-2-6(9(12,13)14)16-7(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJJEPJVHNBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470427 | |

| Record name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890301-89-0 | |

| Record name | 8-bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。